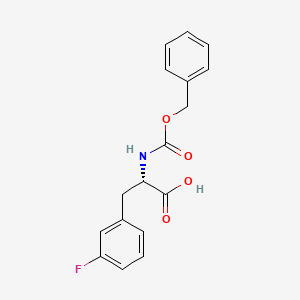

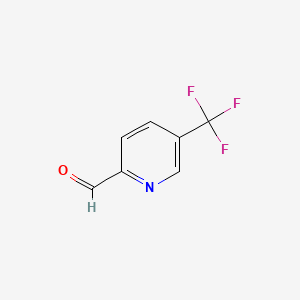

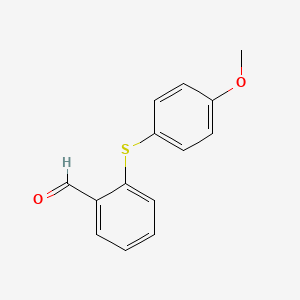

2-(4-Methoxyphenylthio)benzaldehyde

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Solid Phase Organic Synthesis : Benzaldehyde derivatives like 2-(4-Methoxyphenylthio)benzaldehyde have been explored for their utility in solid phase organic synthesis. Swayze (1997) demonstrated the use of electron-rich benzaldehyde derivatives for the synthesis of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, with the products cleaved from the support in high purity and yield (Swayze, 1997).

Synthesis of 2-(Alkylamino)-1-arylethanols : Moshkin and Sosnovskikh (2013) described a method for synthesizing 2-(alkylamino)-1-arylethanols from aromatic aldehydes, including benzaldehydes, through a simple two-step process. This synthesis is important for producing compounds with potential pharmaceutical applications (Moshkin & Sosnovskikh, 2013).

Enzyme Catalyzed Asymmetric C–C-Bond Formation : Kühl et al. (2007) investigated the use of benzaldehyde lyase for the asymmetric synthesis of benzoin derivatives. This process involved reaction engineering and the development of a reactor concept for the preparative synthesis, showcasing the potential of enzymatic methods in fine chemical synthesis (Kühl et al., 2007).

Fluorogenic Reagents for Aromatic Aldehydes : Nohta et al. (1993) evaluated substituted 2-aminothiophenols, including 2-amino-5-methoxythiophenol, as fluorogenic reagents for aromatic aldehydes. This application is significant in spectrofluorimetry and liquid chromatography, highlighting the utility of these compounds in analytical chemistry (Nohta et al., 1993).

- applications (Hafeez et al., 2019).

Kinetics and Mechanism of Oxidation Studies : Malik, Asghar, and Mansoor (2016) conducted a study on the oxidation of various methoxy benzaldehydes, including 2-methoxy-benzaldehyde, providing insights into the reaction kinetics and mechanisms in an aqueous acetic acid medium. This research contributes to our understanding of the chemical behavior of such compounds (Malik et al., 2016).

X-ray Crystallography and Spectroscopy : The study of the crystal structure and vibrational spectroscopy of 2-methoxy-benzaldehyde by Ribeiro-Claro et al. (2002) provides detailed insights into the molecular structure and interactions of this compound, which is vital for understanding its physical and chemical properties (Ribeiro-Claro et al., 2002).

Production of Flavour Compounds : Giridhar, Rajasekaran, and Ravishankar (2005) explored the production of 2-hydroxy-4-methoxy benzaldehyde, a flavor compound, from in vitro grown roots, demonstrating the potential of benzaldehyde derivatives in flavor and fragrance industries (Giridhar et al., 2005).

- ytic Selective Oxidation in Water**: Marotta et al. (2011) studied the selective oxidation of benzyl alcohol to benzaldehyde in aqueous solution using a TiO2/Cu(II)/solar UV photocatalytic system. This research highlights the environmental applications of benzaldehyde derivatives in green chemistry and sustainable processes (Marotta et al., 2011).

- Green Chemistry Synthesis : Bandgar, Uppalla, and Kurule (1999) reported a solvent-free, one-pot rapid synthesis of 3-carboxycoumarins using 2-methoxy-substituted benzaldehydes. This process exemplifies the application of benzaldehyde derivatives in environmentally friendly synthesis methods (Bandgar et al., 1999).

Wirkmechanismus

Target of Action

Similar compounds, such as benzaldehydes, have been shown to target cellular antioxidation systems .

Mode of Action

It is known that benzaldehydes can disrupt cellular antioxidation systems, leading to an imbalance in redox homeostasis . This disruption can inhibit microbial growth .

Biochemical Pathways

Based on the known effects of similar compounds, it can be inferred that it may affect pathways related to cellular antioxidation .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may lead to an imbalance in redox homeostasis, which can inhibit microbial growth .

Eigenschaften

IUPAC Name |

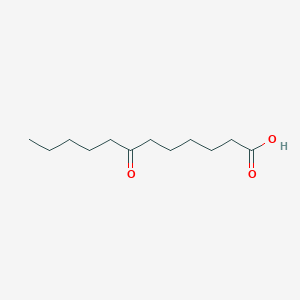

2-(4-methoxyphenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUGWPTYVRTOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563473 | |

| Record name | 2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128958-85-0 | |

| Record name | 2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.